molecular formula C16H18N6O10 B12279969 [(2R,3R,4R,5R)-3,4-bis(acetyloxy)-5-(2-amino-8-nitro-6-oxo-6,9-dihydro-1H-purin-9-yl)oxolan-2-yl]methyl acetate

[(2R,3R,4R,5R)-3,4-bis(acetyloxy)-5-(2-amino-8-nitro-6-oxo-6,9-dihydro-1H-purin-9-yl)oxolan-2-yl]methyl acetate

Cat. No.: B12279969
M. Wt: 454.35 g/mol
InChI Key: QLINZTUHUNRZIM-UHFFFAOYSA-N
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Description

8-Nitroguanosine 2’,3’,5’-Triacetate is a chemical compound with the molecular formula C16H18N6O10 and a molecular weight of 454.35 g/mol . It is a derivative of guanosine, a nucleoside that is a fundamental building block of RNA. This compound is primarily used in biochemical research, particularly in the study of nucleic acids and their interactions.

Preparation Methods

The synthesis of 8-Nitroguanosine 2’,3’,5’-Triacetate involves multiple steps, starting from guanosine. The process typically includes the nitration of guanosine to introduce the nitro group at the 8-position, followed by acetylation to protect the hydroxyl groups at the 2’, 3’, and 5’ positions. The reaction conditions often require the use of acetic anhydride and a catalyst such as pyridine

Chemical Reactions Analysis

8-Nitroguanosine 2’,3’,5’-Triacetate undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include acetic anhydride for acetylation, hydrogen gas and palladium for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

8-Nitroguanosine 2’,3’,5’-Triacetate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

    Chemistry: It is used as a model compound to study the reactivity of nucleosides and their derivatives.

    Biology: Researchers use it to investigate the interactions between nucleic acids and proteins, as well as the mechanisms of RNA modification and repair.

Mechanism of Action

The mechanism of action of 8-Nitroguanosine 2’,3’,5’-Triacetate involves its interaction with nucleic acids and proteins. The nitro group at the 8-position can participate in various chemical reactions, affecting the structure and function of RNA. The acetyl groups protect the hydroxyl groups, allowing for selective reactions at other positions. The molecular targets and pathways involved in its action include RNA modification enzymes and nucleic acid-binding proteins .

Comparison with Similar Compounds

8-Nitroguanosine 2’,3’,5’-Triacetate can be compared with other similar compounds, such as:

The uniqueness of 8-Nitroguanosine 2’,3’,5’-Triacetate lies in its combination of the nitro and acetyl groups, which confer specific reactivity and stability, making it valuable for various research applications.

Biological Activity

[(2R,3R,4R,5R)-3,4-bis(acetyloxy)-5-(2-amino-8-nitro-6-oxo-6,9-dihydro-1H-purin-9-yl)oxolan-2-yl]methyl acetate is a complex nucleoside derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features which contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C16H18N6O10, with a molecular weight of 454.35 g/mol. The IUPAC name reflects its intricate structure, highlighting the presence of acetyloxy groups and a nitro-substituted purine moiety.

PropertyValue
Molecular FormulaC16H18N6O10
Molecular Weight454.35 g/mol
IUPAC NameThis compound
InChI KeyQLINZTUHUNRZIM-UHFFFAOYSA-N

The biological activity of this compound is largely attributed to its interaction with various biological targets. Research indicates that it may exert effects through the modulation of enzymatic pathways and cellular signaling mechanisms. Specifically, the presence of the nitro group on the purine ring suggests potential interactions with oxidative stress pathways and nucleic acid synthesis.

Antiviral Activity

Studies have shown that nucleoside derivatives similar to this compound can exhibit antiviral properties by inhibiting viral replication. The mechanism often involves interference with viral polymerases or other enzymes critical for viral life cycles.

Antitumor Effects

Preliminary investigations suggest that compounds with similar structures may possess antitumor activity. This could be due to their ability to induce apoptosis in cancer cells or inhibit cell proliferation through various signaling pathways.

Enzyme Inhibition

The compound's structural features may allow it to act as an inhibitor of specific enzymes involved in nucleotide metabolism or phospholipid metabolism. For instance, inhibition of lysosomal phospholipase A2 (PLA2G15) has been associated with compounds that share similar characteristics .

Case Studies and Research Findings

  • Antiviral Studies : A study published in The Journal of Organic Chemistry explored various nucleoside analogs and their effects on viral replication. The findings indicated that modifications at the purine position significantly affected antiviral potency .
  • Antitumor Activity : Research conducted on similar nucleoside derivatives in Cancer Research demonstrated significant cytotoxic effects against several cancer cell lines, suggesting a promising avenue for further exploration in cancer therapeutics .
  • Enzyme Interaction : A recent study highlighted the inhibition of PLA2G15 by cationic amphiphilic drugs, indicating that compounds like this compound could potentially be screened for similar enzyme interactions .

Properties

Molecular Formula

C16H18N6O10

Molecular Weight

454.35 g/mol

IUPAC Name

[3,4-diacetyloxy-5-(2-amino-8-nitro-6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate

InChI

InChI=1S/C16H18N6O10/c1-5(23)29-4-8-10(30-6(2)24)11(31-7(3)25)14(32-8)21-12-9(18-16(21)22(27)28)13(26)20-15(17)19-12/h8,10-11,14H,4H2,1-3H3,(H3,17,19,20,26)

InChI Key

QLINZTUHUNRZIM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2[N+](=O)[O-])OC(=O)C)OC(=O)C

Origin of Product

United States

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